molecular formula C24H29N3O3 B11240851 2'-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11240851
M. Wt: 407.5 g/mol
InChI Key: SCSDWOSDICZUSI-UHFFFAOYSA-N
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Description

2’-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spiro structure, which involves a cyclohexane ring fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including the formation of the spirocyclic structure and the introduction of various functional groups. Common synthetic routes may involve:

    Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Spirocyclization: The cyclohexane ring is introduced through a cyclization reaction, often involving a Grignard reagent or an organolithium compound.

    Functional Group Introduction: The methoxyethyl and methylpyridinyl groups are introduced through nucleophilic substitution reactions, using appropriate alkyl halides and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2’-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups, such as halides or amines, into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, Pyridine derivatives

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2’-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2’-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2’-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide stands out due to its spirocyclic structure and the presence of multiple functional groups. These features confer unique chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C24H29N3O3/c1-17-9-8-12-20(25-17)26-22(28)21-18-10-4-5-11-19(18)23(29)27(15-16-30-2)24(21)13-6-3-7-14-24/h4-5,8-12,21H,3,6-7,13-16H2,1-2H3,(H,25,26,28)

InChI Key

SCSDWOSDICZUSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC

Origin of Product

United States

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